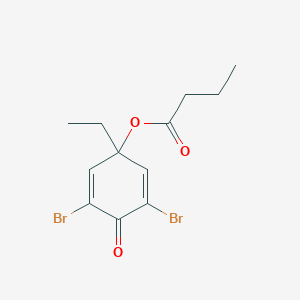
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexadienone core with bromine atoms at positions 3 and 5, an ethyl group at position 1, and a butanoate ester group. Its distinct structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate typically involves the bromination of a suitable precursor, followed by esterification. One common method starts with the bromination of 1-ethyl-4-oxocyclohexa-2,5-dien-1-one using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. The resulting dibromo compound is then subjected to esterification with butanoic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the functional groups.
Ester Hydrolysis: The butanoate ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.
Scientific Research Applications
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate involves its interaction with molecular targets and pathways within biological systems The bromine atoms and the ester group play crucial roles in its reactivity and interactions The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetic acid: Similar structure but with a hydroxy group and acetic acid ester.
3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate: Similar structure but with a methyl group and acetate ester.
Uniqueness
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and butanoate ester groups differentiate it from similar compounds, potentially leading to different reactivity and applications.
Properties
CAS No. |
61306-03-4 |
|---|---|
Molecular Formula |
C12H14Br2O3 |
Molecular Weight |
366.05 g/mol |
IUPAC Name |
(3,5-dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) butanoate |
InChI |
InChI=1S/C12H14Br2O3/c1-3-5-10(15)17-12(4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3 |
InChI Key |
QMRLAYVJLHWFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















